Tert-butyl (2-fluoro-2-methylpropyl)carbamate
Overview
Description
Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 . It has a molecular weight of 191.25 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl (2-fluoro-2-methylpropyl)carbamate is 1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) . The InChI key is BIKDNHYZWWVOIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tert-butyl (2-fluoro-2-methylpropyl)carbamate has a storage temperature of 2-8°C . The physical form of the compound is a white to yellow solid .Scientific Research Applications
Synthesis and Chemical Applications
Intermediate in Biologically Active Compounds : Zhao et al. (2017) reported that compounds similar to tert-butyl (2-fluoro-2-methylpropyl)carbamate are important intermediates in the synthesis of biologically active compounds like osimertinib. They established a rapid synthetic method with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies : Ortiz et al. (1999) explored the reaction of tert-butyl carbamate derivatives with lithium powder and various electrophiles. This study provided insights into the functionalization of carbamates and subsequent deprotection to yield substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Chemoselective Transformation : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Applications in Drug Synthesis
Synthesis of Antioxidants : Pan, Liu, and Lau (1998) synthesized new antioxidants containing hindered phenol groups by reacting isocyanates with tert-butyl carbamates. These antioxidants showed enhanced thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Palladium-Catalyzed Amidation : Qin et al. (2010) investigated the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides. This method resulted in the formation of desired compounds in moderate to excellent yields, highlighting its utility in complex organic syntheses (Qin et al., 2010).
Crystal Structure and Molecular Interactions
Crystal Structure Analysis : Das et al. (2016) synthesized two carbamate derivatives and characterized their crystal structures using X-ray diffraction. Their study highlighted the interplay of strong and weak hydrogen bonds in the crystal packing of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chlorodiacetylene and Iododiacetylene Derivatives : Baillargeon et al. (2017) added to the family of isostructural compounds by synthesizing tert-butyl carbamate derivatives. Their study provided insights into the molecular interactions and structural features of these derivatives (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKDNHYZWWVOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-fluoro-2-methylpropyl)carbamate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.